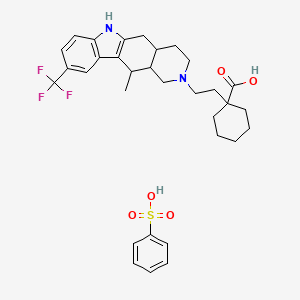

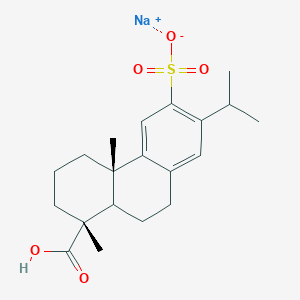

AMG-076 (benzenesulfonate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AMG-076 (benzenesulfonate) is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders. AMG-076 is known for its oral bioavailability and its ability to significantly reduce body weight gain in animal models .

Méthodes De Préparation

The synthesis of AMG-076 involves several steps, starting with the preparation of the benzenesulfonate intermediate. One common method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride or phosphorus oxychloride to produce benzenesulfonyl chloride . This intermediate is then reacted with other reagents to form the final compound, AMG-076. The specific synthetic routes and reaction conditions for AMG-076 are proprietary and have been developed by pharmaceutical companies such as Amgen .

Analyse Des Réactions Chimiques

AMG-076 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids and bases, as well as oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, benzenesulfonic acid, a related compound, can undergo acid hydrolysis to yield benzene and sulfuric acid .

Applications De Recherche Scientifique

In the field of medicine, it has been investigated as a treatment for obesity and metabolic disorders due to its ability to reduce body weight gain and improve metabolic phenotypes in animal models . In addition, AMG-076 has been used in studies related to the regulation of food intake and energy balance, as it acts as an antagonist of the melanin-concentrating hormone receptor 1 .

Mécanisme D'action

The mechanism of action of AMG-076 involves its antagonistic effects on the melanin-concentrating hormone receptor 1 (MCHR1). By binding to this receptor, AMG-076 inhibits the activation of MCHR1, which plays a key role in the regulation of food intake and energy balance . This inhibition leads to a reduction in food intake and an increase in energy expenditure, resulting in decreased body weight gain in animal models . The molecular targets and pathways involved in the action of AMG-076 include the G protein-coupled receptor signaling pathways associated with MCHR1 .

Comparaison Avec Des Composés Similaires

AMG-076 is unique in its selectivity and potency as an MCHR1 antagonist. Similar compounds that target MCHR1 include BMS-830216, GW-856464, NGD-4715, ALB-127158, and KRX-104130 . many of these compounds have failed in clinical studies, highlighting the uniqueness and potential of AMG-076 as a therapeutic agent . The specificity of AMG-076 for MCHR1 and its oral bioavailability make it a promising candidate for further research and development .

Propriétés

Formule moléculaire |

C32H39F3N2O5S |

|---|---|

Poids moléculaire |

620.7 g/mol |

Nom IUPAC |

benzenesulfonic acid;1-[2-[11-methyl-9-(trifluoromethyl)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]ethyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C26H33F3N2O2.C6H6O3S/c1-16-20-15-31(12-10-25(24(32)33)8-3-2-4-9-25)11-7-17(20)13-22-23(16)19-14-18(26(27,28)29)5-6-21(19)30-22;7-10(8,9)6-4-2-1-3-5-6/h5-6,14,16-17,20,30H,2-4,7-13,15H2,1H3,(H,32,33);1-5H,(H,7,8,9) |

Clé InChI |

IBDOVKSLMMFQPJ-UHFFFAOYSA-N |

SMILES canonique |

CC1C2CN(CCC2CC3=C1C4=C(N3)C=CC(=C4)C(F)(F)F)CCC5(CCCCC5)C(=O)O.C1=CC=C(C=C1)S(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Dimethylamino)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]iminopropylidene]propanedinitrile](/img/structure/B14801644.png)

![methyl 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B14801651.png)

![N-{5-[2-(2-Amino-4-oxo-4,4a,6,7-tetrahydro-1H-pyrimido[5,4-b][1,4]thiazin-6-yl)ethyl]thiophene-2-carbonyl}glutamic acid](/img/structure/B14801657.png)

![N,N'-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide](/img/structure/B14801669.png)

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[2-(2-methyl-5-nitrophenyl)hydrazinylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14801687.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(naphthalen-1-yloxy)acetyl]acetohydrazide](/img/structure/B14801691.png)

![1,2-dimethyl-4,14-bis(4-methylphenyl)-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene](/img/structure/B14801699.png)

![tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B14801705.png)

![5-bromo-N'-[(2,5-dimethylphenoxy)acetyl]furan-2-carbohydrazide](/img/structure/B14801721.png)